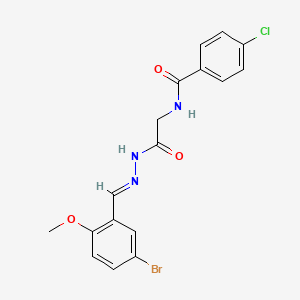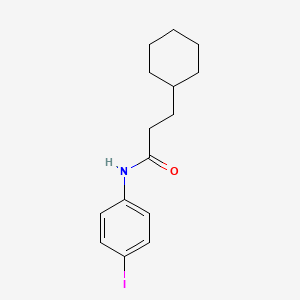
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a chlorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products may include 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.
Reduction: Products may include the corresponding hydrazine derivatives.
Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxybenzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups may play a role in binding to active sites, while the hydrazone moiety could be involved in redox reactions or covalent modifications of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide
- 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- N’-(5-Bromo-2-methoxybenzylidene)octadecanohydrazide
Uniqueness
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these functional groups makes it distinct from other similar compounds and may confer unique biological or chemical activities.
Propriétés
Formule moléculaire |
C17H15BrClN3O3 |
|---|---|
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H15BrClN3O3/c1-25-15-7-4-13(18)8-12(15)9-21-22-16(23)10-20-17(24)11-2-5-14(19)6-3-11/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
Clé InChI |
MUJJOMYWUBVIOM-ZVBGSRNCSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)

![2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015075.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
![2-(4-Bromobenzoyloxy)-5-[(E)-{[2-(3-bromophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15015091.png)

![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B15015104.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15015112.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15015115.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15015121.png)
![Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate](/img/structure/B15015123.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15015138.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)](/img/structure/B15015146.png)
